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molecular formula C15H11BrClNO2 B8604157 N-(4-Bromo-2-(3-chlorobenzoyl)phenyl)acetamide

N-(4-Bromo-2-(3-chlorobenzoyl)phenyl)acetamide

Cat. No. B8604157
M. Wt: 352.61 g/mol
InChI Key: FFSLJPXZWSFNPV-UHFFFAOYSA-N
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Patent
US07241777B2

Procedure details

A solution of intermediate 2 (0.328 mol) and acetic acid anhydride (0.656 mol) in toluene (1200 ml) was stirred and refluxed for one night. The mixture was evaporated and the product was used without further purification, yielding 139 g (quant.) of N-[4-bromo-2-(3-chlorobenzoyl)phenyl]-acetamide (intermediate 3).
Quantity
0.328 mol
Type
reactant
Reaction Step One
Quantity
0.656 mol
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)=[O:10].[C:18](OC(=O)C)(=[O:20])[CH3:19]>C1(C)C=CC=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:18](=[O:20])[CH3:19])=[C:3]([C:9](=[O:10])[C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
0.328 mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)C(=O)C1=CC(=CC=C1)Cl
Name
Quantity
0.656 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one night
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the product was used without further purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(C)=O)C(C1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 139 g
YIELD: CALCULATEDPERCENTYIELD 120.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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